1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-aminophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of hydrazide derivatives .
- The structure consists of several functional groups: an oxadiazole , a triazole , and an aminophenyl moiety.
- The oxadiazole ring (1,2,5-oxadiazole) contains nitrogen and oxygen atoms, contributing to its reactivity.
- The triazole ring (1H-1,2,3-triazole) is a five-membered heterocycle with three nitrogen atoms.
- The aminophenyl group adds aromaticity and potential for interactions.
- Overall, this compound combines diverse features, making it intriguing for research.
Preparation Methods
Synthetic Routes: While specific literature on this compound is scarce, similar hydrazides are synthesized via .
Reaction Conditions: A typical approach involves reacting an with a under mild conditions.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes , , and reactions.
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, design new derivatives, and explore its role in supramolecular chemistry.
Biology: Assess its potential as a (e.g., enzyme inhibitors, antimicrobials).
Medicine: Explore its pharmacological properties (e.g., antitumor, anti-inflammatory).
Industry: Consider applications in or .
Mechanism of Action
- Unfortunately, specific information on its mechanism remains elusive.
- Hypothetically, it could interact with cellular targets via hydrogen bonding , π-π stacking , or metal coordination .
Comparison with Similar Compounds
Similar Compounds:
Remember, while I’ve provided an overview, detailed experimental data might require further literature exploration
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C14H15N9O2 |
---|---|
Molecular Weight |
341.33 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-aminophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H15N9O2/c1-7(9-4-3-5-10(15)6-9)17-19-14(24)11-8(2)23(22-18-11)13-12(16)20-25-21-13/h3-6H,15H2,1-2H3,(H2,16,20)(H,19,24)/b17-7+ |
InChI Key |
SPXSUQDGDOKRDQ-REZTVBANSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=CC=C3)N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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